molecular formula C7H4Cl2O3 B598202 3,5-Dichloro-2,6-dihydroxybenzaldehyde CAS No. 1204298-54-3

3,5-Dichloro-2,6-dihydroxybenzaldehyde

Cat. No.: B598202
CAS No.: 1204298-54-3
M. Wt: 207.006
InChI Key: XKXCIGBSRUOFGR-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H4Cl2O3 It is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2,6-dihydroxybenzaldehyde typically involves the chlorination of 2,6-dihydroxybenzaldehyde. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure consistent quality and efficiency. The use of advanced equipment and strict quality control measures are essential to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,6-dihydroxybenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-2,6-dihydroxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,6-dihydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2,6-dihydroxybenzaldehyde is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical properties. These properties make it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

3,5-dichloro-2,6-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3/c8-4-1-5(9)7(12)3(2-10)6(4)11/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXCIGBSRUOFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)C=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695642
Record name 3,5-Dichloro-2,6-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-54-3
Record name 3,5-Dichloro-2,6-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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